molecular formula C15H13NO4 B15316912 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate

1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate

Katalognummer: B15316912
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: ULDZVCXNQKBBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxoisoindolin-2-YL spiro[23]hexane-1-carboxylate is a complex organic compound characterized by a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds through a triplet excited state and is conducted under mild conditions, yielding the desired spirocyclic framework.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wirkmechanismus

The mechanism by which 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific three-dimensional structures are required for binding or reactivity .

Eigenschaften

Molekularformel

C15H13NO4

Molekulargewicht

271.27 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) spiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C15H13NO4/c17-12-9-4-1-2-5-10(9)13(18)16(12)20-14(19)11-8-15(11)6-3-7-15/h1-2,4-5,11H,3,6-8H2

InChI-Schlüssel

ULDZVCXNQKBBIC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.